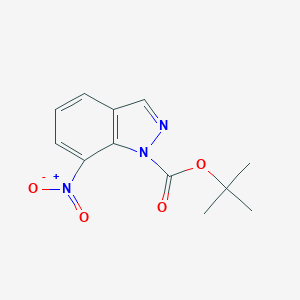

tert-Butyl 7-nitro-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-8(7-13-14)5-4-6-9(10)15(17)18/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMSIADDMSXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575618 | |

| Record name | tert-Butyl 7-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173459-52-4 | |

| Record name | tert-Butyl 7-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 7-Nitro-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 7-nitro-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the 7-nitro-1H-indazole scaffold is critical for enabling selective functionalization at other positions of the indazole ring. This document details a robust synthetic protocol, explores the mechanistic rationale behind the procedural steps, and presents a thorough characterization of the target compound, making it an essential resource for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Importance of N-Protected Nitroindazoles

Indazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 7-nitro-1H-indazole core, in particular, is a valuable starting material for the synthesis of various pharmacologically active compounds, including inhibitors of nitric oxide synthase (NOS).[1] However, the presence of the N-H proton in the indazole ring can interfere with desired chemical transformations. Therefore, the protection of this nitrogen is a crucial step in the synthetic route towards more complex molecules.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the indazole nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The synthesis of this compound provides a stable, versatile intermediate, allowing for subsequent modifications of the indazole core, such as palladium-catalyzed cross-coupling reactions or reduction of the nitro group to an amine for further derivatization.

This guide will provide a detailed, step-by-step protocol for the N-Boc protection of 7-nitro-1H-indazole and a comprehensive analysis of the resulting product's structural and spectroscopic properties.

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through the N-acylation of 7-nitro-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent.

Reaction Scheme:

Caption: Synthesis of this compound.

Mechanistic Insights:

The reaction proceeds via a nucleophilic attack of the indazole nitrogen on one of the carbonyl carbons of Boc₂O. DMAP acts as a nucleophilic catalyst, activating the Boc₂O by forming a more reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the deprotonated indazole, leading to the formation of the N-Boc protected product and the release of tert-butoxide and carbon dioxide. The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent side reactions and to ensure good solubility of the reactants.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of substituted indazoles.[2]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 7-Nitro-1H-indazole | 2942-42-9 | 163.13 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 |

| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |

| Ethyl acetate | 141-78-6 | 88.11 |

| Hexane | 110-54-3 | 86.18 |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |

Procedure:

-

To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization Data

The successful synthesis of this compound (CAS: 173459-52-4) is confirmed by a combination of spectroscopic techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃N₃O₄ |

| Molecular Weight | 263.25 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data:

While specific experimental spectra for this compound are not widely published, the expected characteristic signals based on related structures are outlined below. Researchers should confirm these with their own experimental data.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring and the protons of the tert-butyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the Boc protecting group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals will include those for the aromatic carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-O stretch (nitro group) | 1550-1500 and 1360-1290 |

| C=O stretch (carbamate) | 1725-1705 |

| C-N stretch | 1300-1200 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The expected exact mass for [M+H]⁺ can be calculated and compared with the experimental value.

Applications in Drug Discovery and Development

The Boc-protected 7-nitro-1H-indazole is a versatile intermediate for the synthesis of a variety of bioactive molecules. The presence of the Boc group allows for selective reactions at other positions of the indazole ring. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized to introduce diverse substituents. This strategy is crucial in the development of libraries of compounds for high-throughput screening in drug discovery programs.

Experimental Workflow Diagram:

Caption: A step-by-step experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. The provided protocol, grounded in established chemical principles, offers a reliable method for accessing this important synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to validate their synthetic outcomes. The strategic use of the Boc protecting group, as detailed in this guide, is a fundamental technique for any scientist working on the synthesis of complex indazole-based molecules for applications in drug discovery and materials science.

References

-

(IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). (URL: [Link])

Sources

An In-depth Technical Guide to tert-Butyl 7-nitro-1H-indazole-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Critical Building Block

In the landscape of modern medicinal chemistry, the strategic use of well-defined molecular scaffolds is paramount to the efficient discovery and development of novel therapeutics. Among these, the indazole nucleus holds a privileged position due to its prevalence in a wide array of biologically active compounds. This guide focuses on a particularly important derivative: tert-Butyl 7-nitro-1H-indazole-1-carboxylate . This molecule has emerged as a critical intermediate, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies that includes Niraparib.[1][2]

This document serves as a comprehensive technical resource, providing an in-depth exploration of the physicochemical properties, synthesis, and analytical characterization of this compound. By synthesizing available data and leveraging established chemical principles, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize this key building block in their synthetic endeavors.

Molecular Identity and Physicochemical Profile

This compound is a nitro-substituted, Boc-protected indazole derivative. The presence of the nitro group at the 7-position and the tert-butoxycarbonyl (Boc) protecting group at the 1-position are key features that dictate its reactivity and utility in multi-step syntheses.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Figure 1: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 173459-52-4 | [3] |

| Molecular Formula | C₁₂H₁₃N₃O₄ | [3] |

| Molecular Weight | 263.25 g/mol | Calculated |

| Appearance | Expected to be a solid | Based on related compounds |

| Melting Point | Not experimentally determined in available literature. | Related nitroindazoles have melting points ranging from 106-261°C.[1][4] |

| Boiling Point | Not determined. Likely to decompose at high temperatures. | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). | Based on general solubility of Boc-protected compounds and synthesis protocols for related molecules.[5] |

| Density | Not experimentally determined. |

Synthesis and Reaction Pathway

The synthesis of this compound is conceptually a two-step process starting from commercially available materials. The primary precursor is 7-nitro-1H-indazole, which is then protected with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 7-Nitro-1H-indazole

The synthesis of the 7-nitroindazole precursor can be achieved through the diazotization of 2-methyl-6-nitroaniline followed by intramolecular cyclization.[6]

Protocol:

-

Dissolution: Dissolve 2-methyl-6-nitroaniline in a suitable solvent such as glacial acetic acid.

-

Diazotization: Cool the solution and add a solution of sodium nitrite (NaNO₂) portion-wise while maintaining a low temperature. The in situ formation of the diazonium salt is a critical step.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for several hours to facilitate the intramolecular cyclization, yielding 7-nitro-1H-indazole.

-

Work-up and Purification: The product can be isolated by quenching the reaction with water, followed by extraction with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.

Step 2: N-Boc Protection

The protection of the indazole nitrogen is a standard procedure in organic synthesis, crucial for preventing unwanted side reactions in subsequent steps. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective method for introducing the Boc protecting group.[5]

Protocol:

-

Reactant Mixture: To a solution of 7-nitro-1H-indazole in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically a non-nucleophilic amine like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is often carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the indazole C3-proton, and the tert-butyl group.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C4, C5, and C6 positions. The electron-withdrawing nitro group at C7 will influence their chemical shifts.

-

Indazole C3-Proton: A singlet for the proton at the C3 position.

-

tert-Butyl Protons: A characteristic sharp singlet integrating to nine protons for the tert-butyl group, typically found in the upfield region (around δ 1.7 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (around δ 150-160 ppm) corresponding to the carbonyl carbon of the Boc group.

-

Aromatic Carbons: Six signals in the aromatic region for the carbons of the benzene ring of the indazole. The carbon attached to the nitro group (C7) will be significantly deshielded.

-

Indazole C3 and C7a Carbons: Signals for the pyrazole ring carbons.

-

tert-Butyl Carbons: A quaternary carbon and a methyl carbon signal for the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C=O Stretching (Carbonyl of Boc group): A strong absorption band in the region of 1720-1750 cm⁻¹.

-

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds.

-

C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound (C₁₂H₁₃N₃O₄), the expected molecular ion peaks would be:

-

[M+H]⁺: m/z 264.0928

-

[M+Na]⁺: m/z 286.0747

Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of PARP inhibitors. The PARP enzyme family is crucial for DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1][2]

The synthetic utility of this intermediate stems from the orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through amide bond formation. The Boc protecting group on the indazole nitrogen allows for these transformations to be carried out selectively, without interference from the ring nitrogen. Finally, the Boc group can be removed under acidic conditions to reveal the N-H of the indazole ring if required for the final drug molecule's activity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitroaromatic compounds should be strictly followed. The precursor, 7-nitroindazole, is known to be toxic if swallowed and may cause skin and eye irritation.[4] It is also suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a strategically designed molecule of significant value to the pharmaceutical industry. Its well-defined structure, with orthogonally reactive functional groups, makes it an ideal building block for the synthesis of complex drug targets, particularly PARP inhibitors. This guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic pathway, and an analysis of its expected spectroscopic characteristics. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in enabling efficient and scalable drug synthesis will undoubtedly increase.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Retrieved from [Link]

-

New Drug Approvals. (2016). Niraparib; MK 4827. Retrieved from [Link]

-

PubChem. (n.d.). Niraparib. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ScienceDirect. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

-

ChemSynthesis. (n.d.). tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.... Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][4][6][7]triazin-4(6H)-ones. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. newdrugapprovals.org [newdrugapprovals.org]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 7-nitro-1H-indazole-1-carboxylate

Introduction: The Structural Elucidation Imperative

The indazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a nitro group and a tert-butyl carbamate introduces specific electronic and steric features that can significantly influence molecular interactions and pharmacokinetic properties. Accurate structural confirmation is therefore a critical prerequisite for any further investigation. This guide will delve into the three cornerstone analytical techniques for organic molecule characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The causality behind employing this multi-technique approach lies in their complementary nature. NMR provides a detailed map of the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns, collectively offering unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-butyl 7-nitro-1H-indazole-1-carboxylate, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J). The predicted chemical shifts are based on the analysis of similar indazole systems.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~8.3-8.5 | d | ~1.0 | The indazole H3 proton typically appears at a downfield chemical shift. |

| H4 | ~7.8-8.0 | dd | ~8.0, 1.0 | Coupled to both H5 and H3 (long-range). |

| H5 | ~7.3-7.5 | t | ~8.0 | Coupled to both H4 and H6. |

| H6 | ~8.1-8.3 | dd | ~8.0, 1.0 | Coupled to H5 and influenced by the electron-withdrawing nitro group. |

| t-Bu | ~1.7 | s | - | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Note: Predicted values are for a CDCl₃ solvent. Actual values may vary depending on the solvent and instrument frequency.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbamate) | ~148-150 | Typical range for a carbamate carbonyl carbon. |

| C(t-Bu) | ~85-87 | Quaternary carbon of the tert-butyl group. |

| CH₃ (t-Bu) | ~28 | Methyl carbons of the tert-butyl group. |

| C3 | ~135-137 | Indazole C3 carbon. |

| C3a | ~125-127 | Bridgehead carbon. |

| C4 | ~120-122 | Aromatic CH. |

| C5 | ~128-130 | Aromatic CH. |

| C6 | ~118-120 | Aromatic CH. |

| C7 | ~140-142 | Carbon bearing the nitro group, significantly deshielded. |

| C7a | ~145-147 | Bridgehead carbon attached to the carbamate nitrogen. |

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment involves meticulous sample preparation and data acquisition.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-O Stretch (NO₂) | ~1530-1550 and ~1340-1360 | Strong | Asymmetric and symmetric stretching of the nitro group. |

| C=O Stretch (carbamate) | ~1720-1740 | Strong | The carbonyl of the Boc protecting group. |

| C-H Stretch (aromatic) | ~3000-3100 | Medium | Aromatic C-H bonds of the indazole ring. |

| C-H Stretch (aliphatic) | ~2850-3000 | Medium | C-H bonds of the tert-butyl group. |

| C-N Stretch | ~1250-1350 | Medium | Stretching vibrations of the C-N bonds. |

| C=C Stretch (aromatic) | ~1450-1600 | Medium to Weak | Benzene ring skeletal vibrations. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an ATR accessory for simple and rapid analysis of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Step-by-step protocol for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Predicted Mass Spectrum

The molecular formula for this compound is C₁₂H₁₃N₃O₄. The calculated monoisotopic mass is approximately 263.0906 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (predicted) | Ion | Rationale |

| 264.0984 | [M+H]⁺ | Protonated molecular ion (in ESI+). |

| 286.0803 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 208.0617 | [M-C₄H₉]⁺ | Loss of the tert-butyl group. |

| 164.0511 | [M-Boc+H]⁺ | Loss of the Boc protecting group. |

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar, medium-sized organic molecules.

Workflow for ESI-MS Analysis

Caption: General workflow for obtaining a mass spectrum using electrospray ionization.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound requires a synergistic application of NMR, IR, and MS. While this guide provides a predictive framework based on sound scientific principles and data from related structures, experimental verification remains the gold standard. The protocols and expected data herein should serve as a valuable resource for researchers working on the synthesis and characterization of this and similar novel chemical entities, ensuring the scientific integrity of their findings.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 7-nitro-1H-indazole-1-carboxylate (CAS: 173459-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-nitro-1H-indazole-1-carboxylate, bearing the CAS number 173459-52-4, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a nitro group on the indazole core and a bulky tert-butoxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling, with a particular focus on its role in the development of targeted therapeutics.

The indazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. The introduction of a nitro group at the 7-position offers a strategic handle for further chemical modifications, such as reduction to an amine or displacement reactions, thereby enabling the exploration of diverse chemical space. The Boc protecting group provides stability and allows for selective reactions at other positions of the molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 173459-52-4 | N/A |

| Molecular Formula | C₁₂H₁₃N₃O₄ | [1] |

| Molecular Weight | 263.25 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid (typical) | N/A |

| Melting Point | Not explicitly reported for this CAS, but related compounds have melting points in the range of 90-150°C | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and DMF. Limited solubility in water. | N/A |

| XLogP3 | 2.7 | [1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, a singlet for the tert-butyl group protons around 1.7 ppm, and distinct shifts for the protons on the benzene ring influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group, the quaternary carbons of the tert-butyl group, and the aromatic carbons of the indazole core. The carbon attached to the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1710 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹).[2]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.

Synthesis and Chemical Reactivity

This compound is typically synthesized from 7-nitroindazole. The protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy to modulate its reactivity and improve solubility in organic solvents.

Caption: General synthetic utility of this compound.

A key reaction of this compound involves the reduction of the nitro group to an amine. This transformation is fundamental for introducing further diversity, as the resulting amino group can be readily functionalized, for instance, through amide bond formation.

Core Application in Drug Discovery: Synthesis of PARP Inhibitors

A prominent application of this compound is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality.[4] Niraparib, an FDA-approved PARP inhibitor, is a notable example where this building block is utilized.[3][5]

The synthesis of Niraparib involves the transformation of the 7-nitro group to a 7-carboxamide functionality, which is crucial for binding to the active site of the PARP enzyme.

Caption: Synthetic pathway from the core intermediate to Niraparib.

Experimental Protocol: Boc Protection of 7-Nitroindazole

The following is a representative, detailed protocol for the Boc protection of 7-nitroindazole, a foundational step in utilizing this chemical scaffold. This protocol is adapted from general procedures for N-Boc protection of indazoles.[6][7]

Materials:

-

7-Nitroindazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of 7-nitroindazole (1.0 equivalent) in anhydrous DCM or THF, add the base (DMAP, 0.1 equivalents, or TEA, 1.2 equivalents).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.[6]

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][8]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Suppliers

This compound is available from a number of chemical suppliers specializing in research and development chemicals. It is advisable to request a certificate of analysis (CoA) to ensure the purity and identity of the compound.

-

Zeroschem Co., Ltd.[9]

-

Jinan Ponder Chemical Co., Ltd.[9]

-

Hebei Weite Medical Technology Co., Ltd.[9]

-

ATK Chemical Company Limited[9]

-

Advanced ChemBlocks Inc.[10]

-

Sigma-Aldrich[11]

-

Viwit Pharmaceuticals[12]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic importance in the development of PARP inhibitors like Niraparib highlights its significance in modern drug discovery. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective application in the laboratory and in the advancement of new therapeutic agents.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- I-Jen, C., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(15), 6542-6561.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide. Retrieved from [Link]

- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

-

PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

ResearchGate. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]

- Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.

-

ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]

- Rose, M., et al. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Annual Review of Cancer Biology, 1, 1-17.

- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-INDAZOLE-1-CARBOXYLIC ACID,7-NITRO-,1,1-DIMETHYLETHYL ESTER | 173459-52-4 [amp.chemicalbook.com]

- 10. N-tert-butyl-1H-indazole-7-carboxamide 97% | CAS: 1476776-76-7 | AChemBlock [achemblock.com]

- 11. 7-nitro-1h-indazole | Sigma-Aldrich [sigmaaldrich.com]

- 12. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

A Keystone Intermediate in Modern Oncology: The Role of tert-Butyl 7-nitro-1H-indazole-1-carboxylate in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the efficiency and precision of synthetic routes are paramount to the successful development of novel therapeutics. Certain molecular building blocks, through their unique combination of reactivity and stability, become indispensable tools for medicinal chemists. tert-Butyl 7-nitro-1H-indazole-1-carboxylate has emerged as one such critical intermediate. This guide provides an in-depth technical analysis of this compound, elucidating its strategic importance beyond that of a simple precursor. We will explore the rationale behind its design, its synthesis, and its pivotal role as a keystone in the construction of complex active pharmaceutical ingredients (APIs), most notably the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. For researchers and drug development professionals, understanding the utility of this molecule is key to unlocking streamlined synthetic pathways for next-generation targeted therapies.

Section 1: The 7-Nitroindazole Scaffold: A Privileged Motif

The indazole core is a prominent heterocyclic scaffold found in a multitude of biologically active compounds. Its unique aromatic bicyclic structure allows it to serve as a versatile pharmacophore, capable of engaging with various biological targets. The parent compound of the scaffold , 7-nitroindazole, is itself a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2][3] This inherent bioactivity highlights the potential of the 7-substituted indazole template. The nitro group at the 7-position is particularly significant for several reasons:

-

Electronic Properties: It acts as a strong electron-withdrawing group, modulating the electronic landscape of the entire indazole ring system.

-

Synthetic Handle: It is a versatile functional group that can be readily transformed into other key moieties, such as an amine, a halide, or, critically for many therapeutic applications, a carboxamide.

-

Biological Interaction: The 7-position substituent often occupies a crucial vector in the binding pocket of target proteins, making it a key site for structure-activity relationship (SAR) studies.[4]

The utility of the 7-nitroindazole scaffold is exemplified by its central role in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA-1 and BRCA-2 mutations.[5]

Section 2: The Strategic Imperative of the N1-BOC Protecting Group

The introduction of the tert-butoxycarbonyl (BOC) group at the N1 position of the indazole ring, forming This compound , is a deliberate and crucial synthetic strategy. This is not mere protection; it is an act of molecular engineering that imparts several distinct advantages, addressing the "causality behind experimental choices."

-

Prevention of N-H Reactivity: The indazole N-H proton is acidic and nucleophilic, making it susceptible to undesirable side reactions (e.g., alkylation, acylation) during subsequent synthetic steps. The bulky BOC group effectively masks this reactivity.

-

Modulation of Solubility: The lipophilic nature of the tert-butyl group significantly enhances the solubility of the indazole intermediate in common organic solvents, simplifying reaction setup, purification, and handling.

-

Regiochemical Control: This is arguably the most critical function. The indazole ring has two nitrogen atoms (N1 and N2) available for substitution. The presence of the BOC group at N1 sterically and electronically directs subsequent coupling reactions, such as the vital N-arylation step in the Niraparib synthesis, to occur selectively at the N2 position. This control is fundamental to achieving the correct final molecular architecture.

-

Facile and Orthogonal Deprotection: The BOC group is robust under a wide range of reaction conditions (e.g., basic, reductive, oxidative) but can be removed cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid), which are often compatible with other functional groups present in a complex molecule.

The decision to use an N1-BOC-protected 7-nitroindazole is therefore a cornerstone of an efficient and high-yielding synthetic campaign.

Section 3: Synthesis and Characterization

The title compound is typically prepared in a straightforward manner from commercially available 7-nitroindazole. The protocol represents a self-validating system due to its high efficiency and the distinct analytical profile of the product.

Experimental Protocol: Synthesis of this compound

-

Reagents & Setup: To a solution of 7-nitro-1H-indazole (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the title compound as a solid.

Diagram: Synthetic Scheme

Caption: Synthesis of the target intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 173459-52-4 | [6] |

| Molecular Formula | C₁₂H₁₃N₃O₄ | |

| Molecular Weight | 263.25 g/mol | |

| Appearance | Typically a yellow or off-white solid | |

| Purity (Typical) | ≥97% | [7] |

| MDL Number | MFCD11976295 | [6] |

Section 4: Keystone Application in the Synthesis of Niraparib

The paramount role of This compound is demonstrated in its application as a key building block for the PARP inhibitor Niraparib.[8] The synthetic route leverages the strategic design of the intermediate to control each transformation with high fidelity.

Synthetic Workflow: From Intermediate to API

The conversion pathway involves a series of high-yield, well-established chemical transformations:

-

Nitro Group Reduction: The 7-nitro group is selectively reduced to a 7-amino group. This is typically achieved using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reductants like tin(II) chloride. The BOC group is stable under these conditions.

-

Amide Formation: The newly formed 7-amino group is converted into the final 7-carboxamide. A common method involves a Sandmeyer reaction to generate a 7-cyano intermediate, followed by controlled hydrolysis to the primary amide.

-

BOC Deprotection: The N1-BOC group is removed using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, liberating the N1-H of the indazole.

-

Regioselective N2-Arylation: This is the crucial coupling step. The deprotected indazole-7-carboxamide is coupled with the (S)-3-(4-bromophenyl)piperidine fragment (or a suitable precursor). This reaction, often a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, proceeds with high regioselectivity at the N2 position, a direct consequence of the initial N1-protection strategy. This step assembles the final carbon skeleton of Niraparib.[9]

Diagram: Synthetic Pathway to Niraparib

Sources

- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 3. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 173459-52-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. N-tert-butyl-1H-indazole-7-carboxamide 97% | CAS: 1476776-76-7 | AChemBlock [achemblock.com]

- 8. medkoo.com [medkoo.com]

- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

The Strategic Utility of tert-Butyl 7-Nitro-1H-indazole-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Rise of a Key Intermediate

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and neurodegenerative disorders.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after heterocyclic motif in drug design. Within the diverse family of indazole-based building blocks, tert-Butyl 7-nitro-1H-indazole-1-carboxylate (CAS No. 173459-52-4) has emerged as a strategic and versatile synthetic intermediate.

This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and, most importantly, its application as a pivotal precursor in the synthesis of complex bioactive molecules. The strategic placement of the nitro group at the 7-position and the tert-butoxycarbonyl (Boc) protecting group at the 1-position offers a powerful combination of functionalities for controlled and regioselective chemical transformations. This guide will provide researchers and drug development professionals with the necessary technical insights to effectively utilize this key intermediate in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 173459-52-4 | |

| Molecular Formula | C₁₂H₁₃N₃O₄ | PubChem |

| Molecular Weight | 263.25 g/mol | |

| Appearance | Expected to be a solid | General Chemical Knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |

The structure of this compound is characterized by the indazole bicyclic system, a nitro group at the C7 position, and a Boc protecting group on the N1 nitrogen of the pyrazole ring. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzene ring, while the Boc group provides a stable yet readily cleavable protection of the indazole nitrogen, allowing for selective reactions at other positions.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is achieved through the N-Boc protection of commercially available 7-nitro-1H-indazole. The following protocol is based on established methods for the Boc protection of indazoles and related N-heterocycles, ensuring a high yield and purity of the final product.[2]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the N-Boc protection of 7-nitro-1H-indazole.

Detailed Experimental Protocol: N-Boc Protection of 7-Nitro-1H-indazole

Materials:

-

7-Nitro-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Rationale for Experimental Choices:

-

DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation of the indazole nitrogen by activating the di-tert-butyl dicarbonate.

-

Anhydrous Conditions: The use of anhydrous DCM and a nitrogen atmosphere prevents the hydrolysis of di-tert-butyl dicarbonate and ensures a high-yielding reaction.

-

Aqueous Workup: The wash with saturated sodium bicarbonate solution is crucial for removing the acidic byproducts and any unreacted starting material, while the brine wash helps to remove water from the organic layer.

-

Chromatographic Purification: Column chromatography is essential to obtain the product in high purity, free from any residual reagents or byproducts.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The Boc group provides robust protection for the N1 position, which can be readily removed under acidic conditions. The nitro group at the C7 position is a versatile handle for a variety of transformations, most notably its reduction to a primary amine.

Key Transformation: Reduction of the Nitro Group

The reduction of the 7-nitro group to a 7-amino group is a cornerstone transformation that unlocks the potential of this intermediate for further derivatization, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Catalytic hydrogenation is the most common and efficient method for this reduction.

Workflow for the Reduction of this compound

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Detailed Experimental Protocol: Catalytic Hydrogenation to tert-Butyl 7-Amino-1H-indazole-1-carboxylate

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or a hydrogenator

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol% by weight).

-

Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to afford tert-butyl 7-amino-1H-indazole-1-carboxylate, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity.[3]

-

Hydrogen Source: While hydrogen gas is the most direct reducing agent, transfer hydrogenation using ammonium formate can also be employed, which may be more convenient for laboratories not equipped for handling hydrogen gas.[3]

-

Filtration through Celite®: This is a critical step to ensure the complete removal of the pyrophoric palladium catalyst, which is essential for the safety and purity of the final product.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of related indazole derivatives.[4][5][6]

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Boc Group: A sharp singlet at approximately 1.7 ppm, integrating to 9 protons.

-

Indazole Protons: A set of aromatic protons in the range of 7.0-8.5 ppm. The specific shifts and coupling constants will be influenced by the electron-withdrawing nitro group. The proton at the C3 position is expected to appear as a singlet at a downfield chemical shift.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Boc Group: Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group.

-

Indazole Carbons: Six aromatic carbons of the indazole ring, with the carbon bearing the nitro group (C7) being significantly deshielded. The carbonyl carbon of the Boc group will appear around 150 ppm.

Safety and Handling

Conclusion: A Gateway to Novel Therapeutics

This compound is a strategically designed synthetic intermediate that provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. The orthogonal protecting group strategy and the presence of a readily transformable nitro group offer medicinal chemists a powerful tool for the construction of novel indazole-based drug candidates. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this key building block in their pursuit of innovative therapeutics.

References

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with di-tert-butyl dicarbonate. RSC Advances. Available at: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.

-

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917. PubChem. Available at: [Link]

- US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds. Google Patents.

-

7-Nitroindazole. Wikipedia. Available at: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. RSC Publishing. Available at: [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH. Available at: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. Available at: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 7. N-tert-butyl-1H-indazole-7-carboxamide [chemspon.com]

The Nitroindazole Scaffold: A Privileged Motif in Drug Discovery and a Guide to Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nitroindazole Core

The indazole nucleus, a bicyclic heteroaromatic system, represents a cornerstone in medicinal chemistry, with numerous derivatives finding applications in the treatment of a wide array of diseases.[1][2] The introduction of a nitro group to this scaffold dramatically modulates its electronic properties and, consequently, its biological activity, giving rise to the potent and versatile class of nitroindazole derivatives. These compounds have garnered significant attention for their broad pharmacological spectrum, which includes anticancer, antiparasitic, and anti-inflammatory activities, as well as their ability to modulate key physiological processes through the inhibition of enzymes like nitric oxide synthase.[3][4]

This technical guide provides a comprehensive overview of the multifaceted biological activities of nitroindazole derivatives. It is designed to serve as a valuable resource for researchers and drug development professionals by not only summarizing the current state of knowledge but also by providing detailed experimental protocols and elucidating the structure-activity relationships that govern the efficacy of these promising therapeutic agents. We will delve into the mechanistic underpinnings of their actions, explore their therapeutic potential across different disease areas, and offer practical guidance for their synthesis and biological evaluation.

Antiparasitic Activity: A Potent Weapon Against Neglected Tropical Diseases

Nitroindazole derivatives have emerged as a particularly promising class of compounds in the fight against neglected tropical diseases caused by protozoan parasites.[5] Their efficacy has been demonstrated against a range of parasites, including Leishmania, Trypanosoma, and Acanthamoeba species.[1][6]

Mechanism of Action: Bioreduction and Oxidative Stress

The primary mechanism underlying the antiparasitic activity of many nitro-heterocyclic compounds, including nitroindazoles, involves the bioreduction of the nitro group.[3] This process is typically mediated by nitroreductases present in the target parasite. The reduction generates highly reactive nitroso and hydroxylamine intermediates, which can induce significant cellular damage through multiple pathways:

-

DNA Damage: The reactive species can directly interact with and damage the parasite's DNA, leading to cell cycle arrest and apoptosis.

-

Macromolecular Adducts: These intermediates can form covalent adducts with essential proteins and other macromolecules, disrupting their function.[7]

-

Oxidative Stress: The generation of reactive nitrogen species contributes to a state of oxidative stress within the parasite, overwhelming its antioxidant defenses and leading to cell death.[8]

This mechanism of action is particularly effective against anaerobic or microaerophilic parasites that possess low redox potential enzymes capable of efficiently reducing the nitro group.

Signaling Pathway: Activation of Nitroindazole Derivatives in Parasites

Caption: Bioreductive activation of nitroindazole prodrugs in parasites.

Structure-Activity Relationship (SAR) Insights

The antiparasitic potency of nitroindazole derivatives is significantly influenced by the position of the nitro group and the nature of other substituents on the indazole ring.

-

Position of the Nitro Group: The 5-nitro and 6-nitro isomers have been extensively studied and have demonstrated significant antiparasitic activity.[3][9] The precise positioning of the nitro group can impact the compound's redox potential and its recognition by parasitic nitroreductases.

-

Substitutions at other positions: Modifications at the N1, N2, and C3 positions of the indazole ring have been shown to modulate the antiparasitic activity and selectivity of these compounds. For instance, the introduction of hydrophilic fragments can improve the selectivity profile.[10] The synthesis of hybrid molecules, combining the nitroindazole scaffold with other heterocyclic systems like isoxazolines or 1,2,3-triazoles, has also yielded derivatives with potent antileishmanial activity.[1]

Experimental Protocol: In Vitro Antileishmanial Activity Assay

This protocol describes a standard method for evaluating the in vitro activity of nitroindazole derivatives against Leishmania promastigotes.

Materials:

-

Leishmania promastigotes (e.g., L. infantum, L. tropica, L. major)

-

Complete M199 medium supplemented with fetal bovine serum (FBS)

-

96-well microtiter plates

-

Test compounds (nitroindazole derivatives) dissolved in dimethyl sulfoxide (DMSO)

-

Reference drug (e.g., Amphotericin B)

-

Resazurin solution

-

Microplate reader (fluorometer)

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in complete M199 medium at 26°C until they reach the late logarithmic phase of growth.

-

Compound Preparation: Prepare a stock solution of the test compounds and the reference drug in DMSO. Serially dilute the stock solutions in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid toxicity.

-

Assay Setup: Seed the 96-well plates with promastigotes at a density of 1 x 10^6 parasites/mL.

-

Incubation: Add the different concentrations of the test compounds and the reference drug to the wells. Include wells with untreated parasites (negative control) and wells with medium only (blank). Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the untreated control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: Targeting Proliferative Disorders

The nitroindazole scaffold has also demonstrated significant potential in the development of novel anticancer agents.[11] Derivatives have shown antiproliferative effects against a variety of cancer cell lines, including lung, breast, and leukemia.[11][12]

Mechanism of Action in Cancer

The anticancer mechanism of nitroindazole derivatives is multifaceted and can involve:

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[12]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases (e.g., G1 or S phase), thereby preventing cancer cell proliferation.[13]

-

Inhibition of Angiogenesis: Some indazole derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[11]

-

Generation of Reactive Oxygen Species (ROS): Similar to their antiparasitic mechanism, the nitro group can be reduced in the hypoxic environment of tumors, leading to the generation of ROS and subsequent oxidative stress-induced cell death.[12][13]

Structure-Activity Relationship (SAR) Insights in Oncology

The anticancer activity of nitroindazoles is highly dependent on their substitution pattern.

-

6-Nitroindazole Derivatives: Compounds with a nitro group at the 6-position have shown promising antiproliferative activity against lung carcinoma cell lines.[3]

-

Substitutions on the Indazole Ring: The introduction of various functional groups at different positions of the indazole ring can significantly impact the anticancer potency. For example, certain carboxamide derivatives of 5-nitroindazole have exhibited substantial anticancer activity.[14] The combination of the nitroindazole scaffold with other pharmacophores, such as oxadiazole or triazole rings, has also led to the development of potent cytotoxic agents.[13]

Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5 - 15 | [3] |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | A549 (Lung) & MCF7 (Breast) | 1.15 - 1.52 | [14] |

| Indazole derivative 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [12] |

Inhibition of Nitric Oxide Synthase: Modulating Physiological and Pathological Processes

Certain nitroindazole derivatives, most notably 7-nitroindazole (7-NI), are well-characterized inhibitors of nitric oxide synthase (NOS).[15] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, vasodilation, and immune responses.[15][16]

Mechanism of NOS Inhibition

7-Nitroindazole acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms.[4][17] It competes with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin, for binding to the active site of the enzyme.[4] By inhibiting nNOS, 7-NI can modulate NO-mediated signaling in the nervous system.

Workflow: Investigating the Effects of NOS Inhibition

Caption: Experimental workflow for studying nitroindazole-mediated NOS inhibition.

Therapeutic Implications of NOS Inhibition

The ability of 7-NI and related compounds to inhibit nNOS has led to their investigation in various therapeutic contexts:

-

Neuroprotection: By reducing excessive NO production, which can be neurotoxic, 7-NI has shown protective effects in models of neurodegenerative diseases and excitotoxicity.[4][15][18] It may achieve this by decreasing the formation of peroxynitrite, a highly reactive and damaging species.[15][18]

-

Analgesia: 7-NI has demonstrated antinociceptive (pain-relieving) effects in various animal models of pain.[19][20]

-

Anxiolytic Properties: Studies have suggested that 7-NI possesses anxiolytic-like properties, indicating a potential role for nNOS inhibitors in the treatment of anxiety disorders.[21]

-

Anesthesia: Inhibition of the NOS pathway has been shown to augment the effects of anesthetics like isoflurane.[22]

It is important to note that some nitroindazole derivatives, including 7-nitroindazole and 6-nitroindazole, can also induce smooth muscle relaxation independent of NOS inhibition.[23]

Conclusion and Future Directions

Nitroindazole derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning from potent antiparasitic and anticancer effects to the modulation of key enzymatic pathways, underscore their significance in medicinal chemistry. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation nitroindazole-based drugs with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by nitroindazole derivatives will be crucial for their optimization.

-

Development of Isoform-Selective Inhibitors: For targets like NOS, the development of highly selective inhibitors for each isoform will be key to minimizing off-target effects.

-

Overcoming Drug Resistance: In the context of infectious diseases and cancer, strategies to circumvent or overcome drug resistance to nitro-heterocyclic compounds will be of paramount importance.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical evaluation of the most promising candidates is necessary to translate the in vitro potential of these compounds into tangible therapeutic benefits.

The continued exploration of the chemical space around the nitroindazole core, guided by a thorough understanding of its biological activities, holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

- Martín-Escolano, R.; Pérez-Cordón, G.; Arán, V.J.; Marín, C.; Sánchez-Moreno, M.; Rosales, M.J. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica. 2022, 232, 106538.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics. 2021-12-11.

- 5-nitroindazole derivatives and use thereof as antiprotozoal agents. WO2017072374A1.

- Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. Benchchem.

- Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain.

- 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica. 2022 May 23.

- Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. European Journal of Pharmacology. 1994 Apr 11.

- Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology.

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules. 2024-10-16.

- Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology.

- Synthesis and biological properties of new 5-nitroindazole deriv

- 7-Nitroindazole. Wikipedia.

- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: System

- Antileishmanial activity of 5-nitroindazole derivatives. Frontiers in Cellular and Infection Microbiology. 2023-10-30.

- Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry.

- The Anticancer Activity of Indazole Compounds: A Mini Review.

- 7-nitroindazole: an inhibitor of nitric oxide synthase. Methods in Enzymology.

- Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. Naunyn-Schmiedeberg's Archives of Pharmacology.

- 7-Nitroindazole | C7H5N3O2. PubChem.

- Researches in the series of 6-nitroindazole, synthesis and biological activities.

- 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology. 1997 Jun.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Drug Development Research. 2023 Nov 1.

- A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Deriv

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]